Vismione D
Description
Vismione D is a prenylated anthraquinone derivative primarily isolated from plant species such as Vismia guianensis and Psorospermum febrifugum . It belongs to the anthranoid family, characterized by a tricyclic aromatic core with hydroxyl, methyl, and prenyl substituents. Its mechanism of action often involves targeting critical enzymes, such as fungal cytochrome P450 lanosterol 14α-demethylase (CaCYP51) and sirtuins in Trypanosoma cruzi, which are essential for pathogen survival .
Properties
CAS No. |
87605-72-9 |
|---|---|
Molecular Formula |
C25H30O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C25H30O5/c1-15(2)6-5-7-16(3)8-9-30-19-11-17-10-18-13-25(4,29)14-21(27)23(18)24(28)22(17)20(26)12-19/h6,8,10-12,26,28-29H,5,7,9,13-14H2,1-4H3/b16-8+ |
InChI Key |
KZPCPZBBGCTGCN-LZYBPNLTSA-N |
SMILES |
CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Anthraquinones and Vismiones
Vismione D shares a core anthraquinone structure with related compounds but differs in substituent patterns (Table 1).
Key Observations :
- Prenylation vs.
- Hydroxyl Group Positioning: The 1,8-dihydroxy configuration in this compound is critical for hydrogen bonding with CaCYP51, a feature shared with emodin but absent in non-hydroxylated anthraquinones .
Antifungal Activity: Comparison with Azoles and Other Anthraquinones
This compound exhibits superior antifungal activity against Candida albicans compared to reference drugs and related phytochemicals (Table 2).
Key Findings :
- Mechanistic Advantage : this compound interacts with CaCYP51’s heme group and key residues (Tyr-118, Ser-378, Met-508), mimicking posaconazole’s binding but with a more linear spatial conformation, enhancing stability .
- Synergistic Effects: In Vismia guianensis extracts, this compound acts as the primary antifungal agent, while flavonoids (e.g., kaempferol) contribute to anti-inflammatory and antioxidant activities, suggesting a phytocomplex effect .
Antiparasitic Activity: Comparison with Sirtuin Inhibitors
This compound has shown promise as a sirtuin inhibitor in Trypanosoma cruzi, with docking scores competitive with synthetic inhibitors (Table 3).
Key Insights :
Physicochemical and ADMET Properties
This compound’s fluorescence and drug-likeness parameters distinguish it from analogues (Table 4).
| Property | This compound | Vismione E | Emodin |
|---|---|---|---|
| Fluorescence (λEm) | 534 nm | Not reported | 580 nm |
| LogP | 3.2 (predicted) | 2.8 | 2.5 |
| Lipinski Compliance | Yes (0 violations) | Yes | Yes |
Highlights :
- Fluorescence Utility: this compound’s green fluorescence (λEm = 534 nm) enables real-time tracking in cellular studies, a feature underutilized in non-fluorescent anthraquinones like emodin .
- ADMET Profile : this compound complies with Lipinski’s rules, showing high gut absorption and low toxicity risks, making it a viable oral drug candidate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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